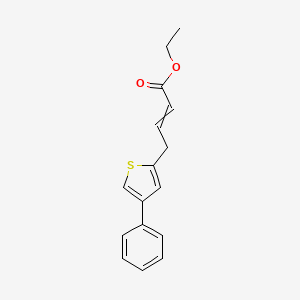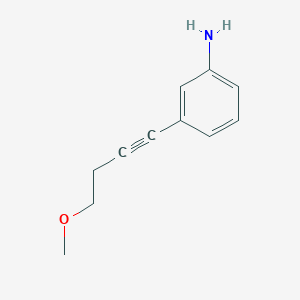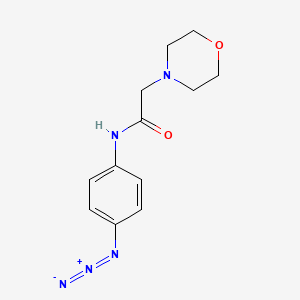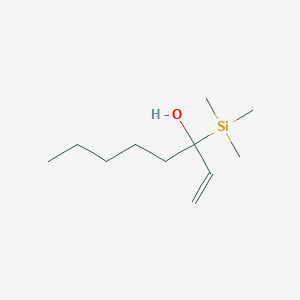
5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione: is a heterocyclic compound that contains sulfur and bromine atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione typically involves the bromination of thiophene derivatives followed by the formation of the dithiole-3-thione ring. One common method includes the use of bromine in glacial acetic acid to brominate thiophene, followed by cyclization with sulfur-containing reagents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione is used as a building block for the synthesis of more complex molecules. It is particularly useful in the formation of conjugated systems and polymers .
Biology and Medicine
It could be explored for its antimicrobial, anticancer, or anti-inflammatory properties .
Industry
In industry, this compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to its conductive properties .
Wirkmechanismus
The mechanism of action of 5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione is not fully understood, but it is believed to involve interactions with various molecular targets through its sulfur and bromine atoms. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Bromophenyl)-3H-1,2-dithiole-3-thione: Similar structure but with a phenyl group instead of a thiophene ring.
5-(5-Bromothiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Contains a pyrrole ring and is used in optoelectronic applications.
Uniqueness
5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione is unique due to its combination of a brominated thiophene ring and a dithiole-3-thione moiety. This structure provides a unique set of chemical properties that can be exploited in various applications, particularly in the field of materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
918503-99-8 |
|---|---|
Molekularformel |
C7H3BrS4 |
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
5-(5-bromothiophen-2-yl)dithiole-3-thione |
InChI |
InChI=1S/C7H3BrS4/c8-6-2-1-4(10-6)5-3-7(9)12-11-5/h1-3H |
InChI-Schlüssel |
SKCXXOLFWAHPGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)Br)C2=CC(=S)SS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1'-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene}](/img/structure/B14177978.png)
![2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane](/img/structure/B14177979.png)
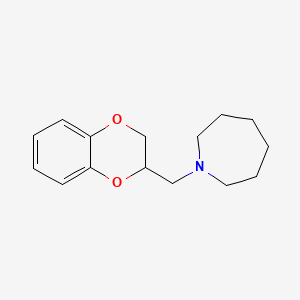
![N,N-Dipropan-2-yl-N'-[(triethoxysilyl)methyl]urea](/img/structure/B14177990.png)
